molecular formula C19H22N4O4S B3982393 4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE

4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE

Cat. No.: B3982393
M. Wt: 402.5 g/mol
InChI Key: GIWNJCDDIJLUFM-UHFFFAOYSA-N
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Description

4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is a complex organic compound that features a morpholine ring, a nitro group, and a thiophene moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE typically involves multi-step organic synthesis. One common approach is to start with the thiophene moiety, which can be synthesized via the Gewald reaction, Paal-Knorr synthesis, or other condensation reactions involving sulfur and carbonyl compounds . The piperazine ring can be introduced through nucleophilic substitution reactions, and the nitro group can be added via nitration reactions using nitric acid and acetic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The purification process might involve recrystallization or chromatography techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid, acetic acid for nitration; sulfuric acid for sulfonation.

    Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of nitro or sulfonyl derivatives of the thiophene ring.

    Coupling: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene moiety may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE is unique due to its combination of functional groups, which allows for a wide range of chemical reactivity and potential biological activity. The presence of both piperazine and morpholine rings in the same molecule is relatively rare and may contribute to its unique pharmacological profile.

Properties

IUPAC Name

[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c24-19(18-2-1-13-28-18)22-7-5-20(6-8-22)15-3-4-16(23(25)26)17(14-15)21-9-11-27-12-10-21/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWNJCDDIJLUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE
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4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE
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4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE
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4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE
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4-{2-NITRO-5-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}MORPHOLINE

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